Bis(trifluoromethyl)oxirene
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Overview
Description
Bis(trifluoromethyl)oxirene is a highly strained, anti-aromatic organic compound characterized by the presence of two trifluoromethyl groups attached to an oxirene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)oxirene can be synthesized through the isomerization of ketene in low-temperature methanol-acetaldehyde matrices. This process involves the resonant energy transfer of the internal energy of oxirene to the vibrational modes of methanol . Another method involves the use of bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent under mild conditions employing either visible light photoredox or TEMPO catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s high reactivity and instability. The synthesis typically requires controlled laboratory conditions to ensure the safe handling and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its high reactivity.
Substitution: The compound can participate in substitution reactions, particularly involving nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include visible light photoredox catalysts, TEMPO, and other nucleophilic agents . The reactions typically occur under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethoxylated arenes can be produced using bis(trifluoromethyl)peroxide as a reagent .
Scientific Research Applications
Bis(trifluoromethyl)oxirene has several scientific research applications, including:
Chemistry: The compound is used as a reactive intermediate in the synthesis of other fluorinated organic compounds.
Biology: Its unique structural properties make it a subject of study in biological research, particularly in understanding the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of bis(trifluoromethyl)oxirene involves its high reactivity and ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its interaction with nucleophilic and electrophilic reagents, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions, similar to bis(trifluoromethyl)oxirene.
Trifluoromethane: Another fluorinated compound used in organic synthesis.
Trifluoromethyl sulfone: Known for its strong electron-withdrawing properties.
Uniqueness
This compound is unique due to its highly strained oxirene ring and the presence of two trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in advanced organic synthesis and research .
Properties
CAS No. |
84802-91-5 |
---|---|
Molecular Formula |
C4F6O |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)oxirene |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2(11-1)4(8,9)10 |
InChI Key |
HIHAJPGYZFEJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(O1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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